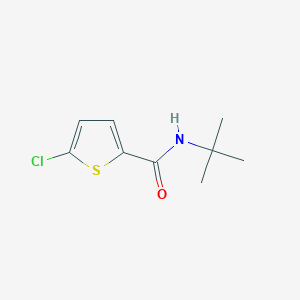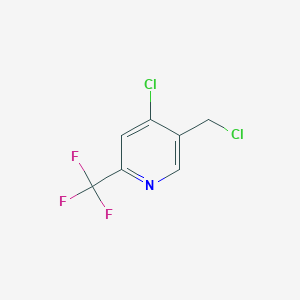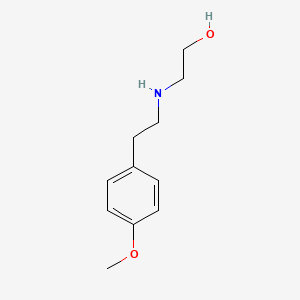
(Z)-3-fluoro-N-hydroxybenzene-1-carbonimidoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-N-hydroxybenzenecarboximidoyl chloride is an organic compound with the molecular formula C7H5ClFNO It is a derivative of benzenecarboximidoyl chloride, where a fluorine atom is substituted at the third position of the benzene ring, and a hydroxyl group is attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-fluoro-N-hydroxybenzene-1-carbonimidoyl chloride typically involves the reaction of 3-fluorobenzonitrile with hydroxylamine hydrochloride in the presence of a base, followed by chlorination. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Base: Bases such as sodium hydroxide or potassium carbonate are used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Batch or Continuous Processing: Depending on the required production scale, batch or continuous processing methods are employed.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-N-hydroxybenzenecarboximidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oximes or reduction to form amines.
Hydrolysis: In the presence of water, it can hydrolyze to form 3-fluorobenzoic acid and hydroxylamine.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate are used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction.
Major Products
Substitution Products: Depending on the nucleophile, products such as 3-fluoro-N-alkylbenzenecarboximidoyl derivatives are formed.
Oxidation Products: Oximes and nitroso compounds are common products of oxidation.
Reduction Products: Amines are the major products of reduction reactions.
Aplicaciones Científicas De Investigación
3-Fluoro-N-hydroxybenzenecarboximidoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (Z)-3-fluoro-N-hydroxybenzene-1-carbonimidoyl chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit enzymes by forming stable complexes with active sites.
Signal Transduction: It can modulate signal transduction pathways by interacting with receptors or other signaling molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Fluoro-N-hydroxybenzenecarboximidoyl chloride
- 3-Chloro-N-hydroxybenzenecarboximidoyl chloride
- 3-Fluoro-N-methoxybenzenecarboximidoyl chloride
Uniqueness
3-Fluoro-N-hydroxybenzenecarboximidoyl chloride is unique due to the presence of both a fluorine atom and a hydroxyl group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different selectivity and potency in its applications.
Propiedades
Fórmula molecular |
C7H5ClFNO |
|---|---|
Peso molecular |
173.57 g/mol |
Nombre IUPAC |
3-fluoro-N-hydroxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C7H5ClFNO/c8-7(10-11)5-2-1-3-6(9)4-5/h1-4,11H |
Clave InChI |
CQEGJGFPGPNQNG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)C(=NO)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
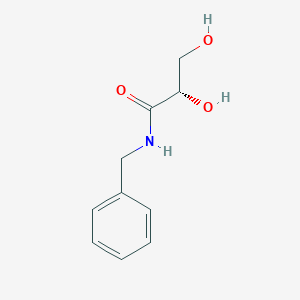
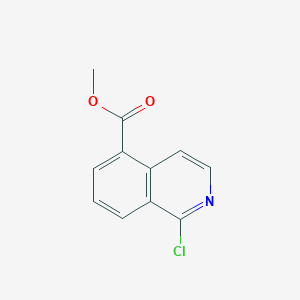


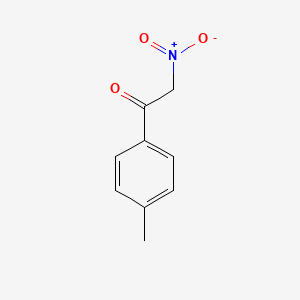

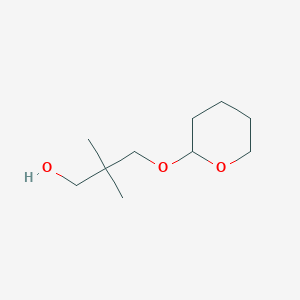
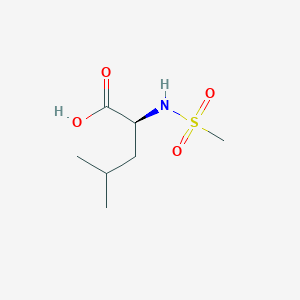
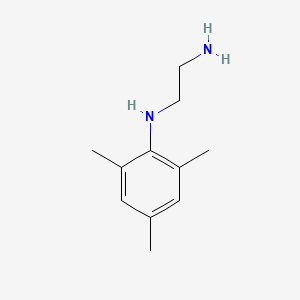
![1H-Pyrrolo[2,3-b]pyridine, 2-(methoxymethyl)-5-nitro-1-(phenylsulfonyl)-](/img/structure/B8752819.png)
